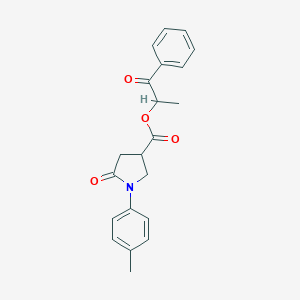![molecular formula C22H18ClNO4 B271277 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CFI-400945, and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to inhibit the activity of a number of enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). These enzymes are involved in a range of cellular processes, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and protecting neurons from damage. Additionally, it has been found to have antioxidant and antiangiogenic effects, which could make it useful in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of activity against cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and identifying potential targets for new therapies. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new cancer therapies based on this compound's activity against cancer cell lines. Additionally, further research could be done to understand the mechanisms of action of this compound and identify potential targets for therapy. Finally, studies could be conducted to determine the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Synthesemethoden
The synthesis of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex process that requires a number of steps. The first step involves the preparation of 2-(2-furyl)-2-oxoethylamine, which is then reacted with 5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one in scientific research are numerous. This compound has been found to have activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of a range of diseases.
Eigenschaften
Molekularformel |
C22H18ClNO4 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H18ClNO4/c1-14-5-2-3-6-15(14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-7-4-10-28-20/h2-11,27H,12-13H2,1H3 |
InChI-Schlüssel |
CWVFTZHQYCBXRI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O |
Kanonische SMILES |
CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CO4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






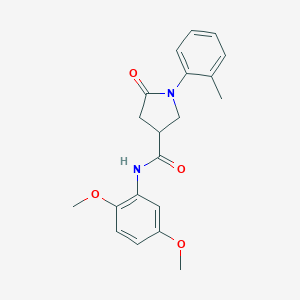
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
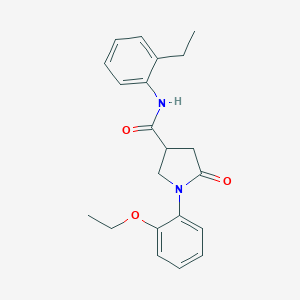
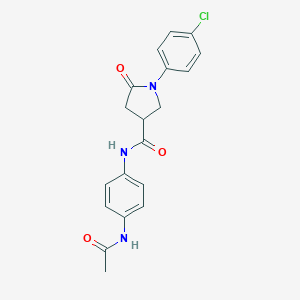


![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
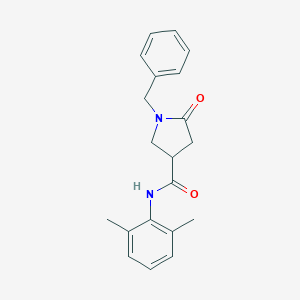
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
